MrgprX2 antagonist-3
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Overview
Description
MrgprX2 antagonist-3 is a compound that targets the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various physiological and pathological processes, including neurogenic inflammation, pseudoallergic reactions, and mast cell degranulation . The development of specific antagonists for MRGPRX2, such as this compound, aims to provide therapeutic benefits in conditions where MRGPRX2 plays a critical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps may include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Mechanism of Action
MrgprX2 antagonist-3 exerts its effects by binding to the MRGPRX2 receptor and inhibiting its activation. The mechanism involves:
Receptor Binding: The antagonist binds to the receptor’s active site, preventing the binding of agonists.
Signal Transduction Inhibition: By blocking the receptor, the antagonist inhibits downstream signaling pathways, including the phospholipase C pathway, which leads to reduced intracellular calcium influx and mast cell degranulation
Molecular Targets: The primary molecular target is the MRGPRX2 receptor, which is involved in various inflammatory and allergic responses
Comparison with Similar Compounds
MrgprX2 antagonist-3 is compared with other similar compounds, such as:
QWF (glutaminyl-D-tryptophylphenylalanine): Another MRGPRX2 antagonist that inhibits activation by basic secretagogues.
EP262: A potent and highly selective antagonist that blocks activation by various neuropeptides.
C9: An inverse agonist that inhibits both G protein and β-arrestin-mediated signaling.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the MRGPRX2 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2S)-2-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINLEDSAKOIRP-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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